ethyl 1-(2-bromophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 1-(2-bromophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are prominent in natural and synthetic compounds due to their versatile biological and chemical properties. This particular compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a carboxylate ester, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-bromophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which is a one-pot, three-component protocol. This method involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions to generate the indole core . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-bromophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like boronic acids in the presence of palladium catalysts for Suzuki-Miyaura coupling.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Ethyl 1-(2-bromophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of functional materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(2-bromophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole core can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Ethyl 1-(2-bromophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl indole-2-carboxylate: Similar structure but lacks the bromophenyl and hydroxy groups.
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: Contains a pyridyl substituent instead of a bromophenyl group.
Indazole derivatives: Similar heterocyclic structure but with different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H18BrNO3 |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
ethyl 1-(2-bromophenyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C22H18BrNO3/c1-3-27-22(26)20-13(2)24(18-11-7-6-10-17(18)23)21-15-9-5-4-8-14(15)19(25)12-16(20)21/h4-12,25H,3H2,1-2H3 |
InChI Key |
JECIEMRSABDMPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=CC=CC=C4Br)C |
Origin of Product |
United States |
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